2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid
Description
2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid is a synthetic organic compound featuring a hexanoic acid backbone modified with a 3-oxo-propyl side chain and a 1-phenylpyrazol-3-ylamino group. Its molecular formula is C₁₇H₂₂N₃O₃, with a molecular weight of 316.38 g/mol and an estimated polar surface area (PSA) of ~100 Ų, indicating moderate polarity.
Properties
CAS No. |
700350-75-0 |
|---|---|
Molecular Formula |
C18H23N3O3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[3-oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid |
InChI |
InChI=1S/C18H23N3O3/c1-2-3-7-14(18(23)24)10-11-17(22)19-16-12-13-21(20-16)15-8-5-4-6-9-15/h4-6,8-9,12-14H,2-3,7,10-11H2,1H3,(H,23,24)(H,19,20,22) |
InChI Key |
VNWDGQMXXIEUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)NC1=NN(C=C1)C2=CC=CC=C2)C(=O)O |
solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The phenylpyrazole core is synthesized via Knorr-type cyclocondensation of phenylhydrazine with β-keto esters or 1,3-diketones. For example:
Alkylation and Amination
The hexanoic acid chain is introduced via Mitsunobu reaction or nucleophilic substitution :
-
Reactants : 1-Phenylpyrazol-3-amine, 3-bromohexanoic acid.
-
Conditions : THF, DIAD (diisopropyl azodicarboxylate), triphenylphosphine (0°C to RT, 12 h).
Mechanistic Insight :
The reaction proceeds through an SN2 mechanism, with the amine attacking the bromohexanoate intermediate. Steric hindrance from the hexanoic chain often necessitates extended reaction times.
Microwave-Assisted Multicomponent Synthesis
One-Pot Approach
Modern methods leverage microwave irradiation to accelerate cyclocondensation and amidation:
-
Reactants : Hexanoic acid, methyl acrylate, phenylhydrazine, and ammonium acetate.
-
Conditions : Microwave reactor (150 W, 120°C, 20 min).
Advantages :
Post-Functionalization
The ketone group is introduced via oxidation of a secondary alcohol :
-
Reactants : 3-Hydroxy intermediate, Jones reagent (CrO3/H2SO4).
-
Conditions : 0°C to RT, 2 h.
Stepwise Fragment Coupling
Synthesis of Hexanoic Acid-Ketone Intermediate
A Claisen condensation forms the ketone-hexanoate backbone:
Coupling with Phenylpyrazole Amine
EDC/HOBt-mediated amidation links the fragments:
-
Reactants : 3-Oxohexanoic acid, 1-phenylpyrazol-3-amine.
-
Conditions : DMF, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), RT, 24 h.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Pyrazole formation + alkylation | 60–70% | 18–24 h | High selectivity | Multiple purification steps |
| Microwave-assisted | One-pot synthesis | 82–88% | 30 min | Rapid, energy-efficient | Specialized equipment required |
| Stepwise coupling | Fragment assembly | 65–72% | 28 h | Modular design for analogs | Lower overall yield |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-phenylpyrazol-5-amine) may form during cyclocondensation. Strategies to mitigate this include:
Chemical Reactions Analysis
Reaction Pathways and Functional Groups
The compound’s reactivity is primarily governed by its:
-
Amide bond (between the amino group and the pyrazole ring)
-
Ketone group (3-oxo)
-
Carboxylic acid (hexanoic acid)
-
Aromatic rings (phenyl and pyrazole)
Amide Bond Reactions
The amide bond may undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This is consistent with general amide chemistry .
Ketone Reactivity
The ketone group can participate in nucleophilic additions (e.g., formation of enolates, aldol condensations) or reduction to a secondary alcohol. Analogous ketones in similar compounds exhibit reactivity under such conditions .
Carboxylic Acid Functionalities
The hexanoic acid moiety may undergo:
-
Esterification with alcohols (e.g., via Fischer esterification).
-
Amidation with amines to form amides.
-
Oxidation to form α,β-unsaturated acids or decarboxylation under thermal stress .
Pyrazole Ring Interactions
The phenylpyrazole ring may undergo electrophilic substitution (e.g., nitration, bromination) or participate in coordination chemistry with metal ions.
Key Reaction Mechanisms
| Reaction Type | Mechanism | Conditions/Reagents |
|---|---|---|
| Amide Hydrolysis | Acidic/basic catalysis | HCl/H₂O or NaOH/H₂O |
| Ketone Reduction | Nucleophilic addition | NaBH₄, LiAlH₄, or catalytic hydrogenation |
| Esterification | Acid-catalyzed nucleophilic attack | H₂SO₄, R-OH (e.g., methanol) |
| Pyrazole Substitution | Electrophilic substitution | NO₂⁻/H₂SO₄ (nitration), Br₂/H₂O |
Stability and Side Reactions
-
Thermal Stability : The compound may undergo decarboxylation or β-keto elimination due to the proximity of the ketone and carboxylic acid groups.
-
Oxidation : The pyrazole ring or phenyl group may oxidize under strong oxidizing agents (e.g., KMnO₄), though specific data are not available.
-
Enzymatic Metabolism : The amide bond could be cleaved by proteases or amidases, depending on biological context .
Analytical and Synthetic Considerations
-
Synthesis : Likely involves multi-step processes, such as:
-
Formation of the amide bond via coupling reagents (e.g., EDC/HOBt).
-
Introduction of the phenylpyrazole moiety via nucleophilic substitution or cross-coupling.
-
-
Purification : Could utilize chromatographic methods (e.g., HPLC) or crystallization due to its polar functional groups.
Comparative Analysis with Analogous Compounds
| Compound | Functional Groups | Reactivity Highlights |
|---|---|---|
| 1,5-Dimethyl-3-oxo-2-phenylpyrazole | Pyrazole, ketone | Anti-inflammatory via COX enzyme inhibition |
| 4-Aminoantipyrine | Amino group, carbonyl | Analgesic activity via CNS targets |
| Phenylpyrazole derivatives | Pyrazole, substituents | Agrochemical applications |
The target compound’s unique combination of a hexanoic acid backbone and phenylpyrazole-amino linkage suggests distinct reactivity compared to simpler analogs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values for some derivatives ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cell lines .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. A series of pyrazole derivatives were synthesized and tested for their ability to scavenge free radicals, showing promising results in inhibiting oxidative stress-related damage. The radical scavenging activity was assessed using various assays, including DPPH and nitric oxide scavenging methods .
Anti-inflammatory Effects
Research indicates that compounds with a similar structural framework exhibit anti-inflammatory properties. These compounds have been shown to inhibit key inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Biological Mechanisms
The biological mechanisms underlying the activities of 2-[3-Oxo-3-[(1-phenylpyrazol-3-yl)amino]propyl]hexanoic acid are primarily attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer proliferation and inflammation.
- Modulation of Signaling Pathways : These compounds can modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Studies
Mechanism of Action
The mechanism of action of 2-{2-[(1-PHENYL-1H-PYRAZOL-3-YL)CARBAMOYL]ETHYL}HEXANOIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester ()
- Key Differences :
- Functional Groups : The target compound contains a carboxylic acid , whereas the analog in is a methyl ester with trifluoromethyl (-CF₃) substituents and a pyridine ring.
- Molecular Weight : The analog (531 g/mol) is significantly heavier due to trifluoromethyl groups and additional aromatic rings.
- Polarity : The ester group reduces polarity compared to the carboxylic acid, as evidenced by the analog’s shorter HPLC retention time (0.88 minutes ) in a lipophilic method .
Target Compound vs. 1-Pyrrolidinecarboxylic Acid, 2-[1-(Methylsulfonyl)-3-oxo-3-[(2-phenylethyl)amino]propyl]-, 1,1-Dimethylethyl Ester ()
- Key Differences: Backbone: The analog (C₂₁H₃₂N₂O₅S, MW 424.55) has a pyrrolidinecarboxylic acid core with a tert-butyl ester and methylsulfonyl group, whereas the target uses a hexanoic acid chain. Polarity: The sulfonyl group and tert-butyl ester lower PSA (92.78 Ų) compared to the target’s carboxylic acid (~100 Ų), suggesting reduced solubility but improved membrane permeability .
Target Compound vs. 6-({[3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetyl}amino)hexanoic Acid ()
- Key Differences: Aromatic System: The analog (C₁₈H₂₀FN₃O₄, MW 361.37) features a pyridazinone ring with a 4-fluorophenyl group, contrasting with the target’s phenylpyrazole. Electron Effects: Fluorine’s electron-withdrawing nature may enhance binding affinity in certain targets compared to the phenylpyrazole’s neutral aromatic system .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
